molecular formula C14H14O4S B6380319 2-Methoxy-4-(3-methylsulfonylphenyl)phenol CAS No. 1261931-40-1

2-Methoxy-4-(3-methylsulfonylphenyl)phenol

Cat. No.: B6380319
CAS No.: 1261931-40-1
M. Wt: 278.33 g/mol
InChI Key: VYEKCGJXDJLCKZ-UHFFFAOYSA-N
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Description

2-Methoxy-4-(3-methylsulfonylphenyl)phenol is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a methoxy group and a methylsulfonyl group attached to a phenyl ring

Properties

IUPAC Name

2-methoxy-4-(3-methylsulfonylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4S/c1-18-14-9-11(6-7-13(14)15)10-4-3-5-12(8-10)19(2,16)17/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEKCGJXDJLCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)S(=O)(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685736
Record name 3'-(Methanesulfonyl)-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261931-40-1
Record name 3-Methoxy-3′-(methylsulfonyl)[1,1′-biphenyl]-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261931-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-(Methanesulfonyl)-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(3-methylsulfonylphenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-(3-methylsulfonylphenyl)phenol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Methylthio derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-Methoxy-4-(3-methylsulfonylphenyl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(3-methylsulfonylphenyl)phenol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 . This inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation.

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-4-(3-methylsulfonylphenyl)phenol is unique due to the presence of both methoxy and methylsulfonyl groups, which confer distinct chemical and biological properties. Its dual functional groups make it versatile for various applications, setting it apart from similar compounds.

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